molecular formula C20H26O4 B150548 Salvicine CAS No. 240423-23-8

Salvicine

Numéro de catalogue B150548
Numéro CAS: 240423-23-8
Poids moléculaire: 330.4 g/mol
Clé InChI: NZIUPDOWWMGNCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Salvicine Description

Salvicine is a structurally modified diterpenoid quinone derived from Salvia prionitis, exhibiting significant anticancer properties. It has been shown to be effective in vitro and in vivo against malignant tumor cells and xenografts, particularly in human solid tumor models. Salvicine's mechanism of action is primarily through the induction of tumor cell apoptosis and its ability to act as a topoisomerase II (Topo II) poison. It has a unique effect on multidrug-resistant (MDR) cell lines by down-regulating the expression of MDR-1 mRNA, which contributes to its cytotoxicity .

Synthesis Analysis

Salvicine analogues have been synthesized through systematic structure modification of the side chain of the lead compound saprothoquinone. This has resulted in a series of analogues with potent cytotoxicity against tumor cells and strong topoisomerase II inhibitory effects. The structure-activity relationship of these analogues has been explored, providing insights into the potential for further development of salvicine as an anticancer agent .

Molecular Structure Analysis

The molecular interactions of salvicine with human topoisomerase IIα (htopo IIα) have been studied, revealing that salvicine binds to the ATP pocket in the ATPase domain. This binding is competitive with ATP, suggesting that salvicine functions as an ATP competitor. Molecular modeling studies have supported this interaction, indicating that salvicine superimposes on the phosphate and ribose groups of ATP within the binding pocket .

Chemical Reactions Analysis

Salvicine has been identified as a nonintercalative topoisomerase II poison that binds to the ATPase domain of the enzyme, promoting DNA-Topo II binding and inhibiting DNA relegation and ATP hydrolysis. This interaction leads to the stabilization of DNA strand breaks and contributes to the compound's anticancer effects. Salvicine's ability to generate reactive oxygen species (ROS) is also central to its mechanism of action, affecting various cellular processes including Topo II inhibition and DNA damage .

Physical and Chemical Properties Analysis

Salvicine's physical and chemical properties are closely related to its biological activity. It is not a DNA intercalative agent, which differentiates it from other topoisomerase II poisons. The compound's ability to induce ROS generation is a key feature of its anticancer activity, leading to the inhibition of tumor cell adhesion and metastasis. Salvicine's effects on cell adhesion are mediated through the modulation of integrin function and the ROS signaling cascade, which affects the phosphorylation of key proteins involved in cell adhesion and motility .

Case Studies

Salvicine has been evaluated in various case studies, including its effects on human leukemia HL-60 cells, where it induced apoptosis and down-regulated telomerase activity. This was mediated by the activation of protein phosphatase 2A, independent of caspase-3 activity . In another study, salvicine was shown to significantly reduce lung metastatic foci in an orthotopic xenograft model of human breast cancer, MDA-MB-435 cells. The antimetastatic effect of salvicine was closely related to the Rho-dependent signaling pathway, affecting genes involved in tumor metastasis .

Applications De Recherche Scientifique

Anticancer and Antimetastatic Effects

  • Antimetastatic Effect in Breast Cancer : Salvicine shows a significant reduction in lung metastatic foci in breast cancer models without noticeably affecting primary tumor growth. This effect is closely related to the Rho-dependent signaling pathway (Lang et al., 2005).

  • DNA Topoisomerase II Inhibition : Salvicine acts as a novel DNA topoisomerase II (Topo II) inhibitor, exhibiting significant anticancer activity, especially against human solid tumor models. Its mechanism involves trapping enzyme-DNA cleavage complexes, contributing to its anticancer effects (Meng, Zhang, & Ding, 2001).

  • Role in Topoisomerase II Poisoning : Studies indicate salvicine functions by binding to the ATP pocket of Topo II, acting as an ATP competitor. This unique mechanism distinguishes it from other anti-Topo II agents and underscores its potential value in tumor chemotherapy (Hu et al., 2006).

  • Effectiveness Against Multidrug-Resistant Cells : Salvicine has been shown to be effective in killing multidrug-resistant (MDR) cells. Its cytotoxic activities are more potent than several classical anticancer drugs, and it induces apoptosis in these cells (Miao et al., 2003).

  • Regulation of Reactive Oxygen Species (ROS) Signaling : Salvicine is observed to regulate ROS signaling pathways and DNA damage response, playing a critical role in the anticancer-mediated signaling pathway. This includes Topo II suppression, DNA damage, overcoming MDR, and tumor cell adhesion suppression (Dey et al., 2022).

Additional Mechanisms and Effects

  • Downregulation of Telomerase Activity : In human leukemia HL-60 cell apoptosis, salvicine results in the down-regulation of telomerase activity, suggesting a mechanism separate from telomerase subunit transcription and possibly involving protein phosphatase 2A activation (Liu et al., 2002).

  • Generation of ROS and Antitumor Activity : Salvicine has been found to induce significant ROS production, contributing to its antitumor activities. This includes Topo II inhibition, DNA damage, and circumventing MDR (Meng & Ding, 2007).

  • Anti-Angiogenic Activity : Salvicine exhibits potent anti-angiogenic activity, inhibiting endothelial cell migration and tube formation, and influencing the expression of basic fibroblast growth factor (bFGF) in tumor cells (Zhang et al., 2013).

  • Inactivation of β1 Integrin and Effect on Cell Adhesion : Studies have shown that salvicine inactivates β1 integrin, inhibiting the adhesion of cancer cells to fibronectin. This effect is mediated through ROS signaling pathways (Zhou et al., 2007).

  • Induction of Apoptosis in Cancer Cells : Salvicine has been demonstrated to induce apoptosis in various cancer cell lines, including leukemia and gastric carcinoma cells. This effect is correlated with its antitumor activity (Qing, Jiang, Zhang, & Ding, 2001).

Propriétés

IUPAC Name

8-(3,4-dihydroxy-4-methylpentyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-11(2)15-10-13-7-6-12(3)14(17(13)19(23)18(15)22)8-9-16(21)20(4,5)24/h6-7,10-11,16,21,24H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIUPDOWWMGNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438718
Record name Salvicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-Dihydroxy-4-methylpentyl)-3-isopropyl-7-methylnaphthalene-1,2-dione

CAS RN

240423-23-8
Record name Salvicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240423238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salvicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALVICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72F2HK78GM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salvicine
Reactant of Route 2
Salvicine
Reactant of Route 3
Salvicine
Reactant of Route 4
Reactant of Route 4
Salvicine
Reactant of Route 5
Salvicine
Reactant of Route 6
Reactant of Route 6
Salvicine

Citations

For This Compound
680
Citations
D Dey, MM Hasan, P Biswas, SP Papadakos… - Frontiers in …, 2022 - frontiersin.org
… the role of salvicine in regulating the … salvicine in suppressing the DNA–Topo II complex through ROS induction along with a brief discussion of the anticancer perspective of salvicine…
Number of citations: 12 www.frontiersin.org
L MENG, J Ding - Acta Pharmacologica Sinica, 2007 - Wiley Online Library
… Salvicine has also been found to have a profound cytotoxic effect on multidrug‐resisitant (MDR) cells. Moreover, Salvicine … Recent studies demonstrated that salvicine is a novel non‐…
Number of citations: 42 onlinelibrary.wiley.com
L Meng, J Zhang, J Ding - Biochemical pharmacology, 2001 - Elsevier
… , salvicine was not a DNA intercalative agent, as demonstrated by DNA unwinding assays. The results of this study indicate that the inhibitory activity of salvicine … that salvicine acts on …
Number of citations: 123 www.sciencedirect.com
ZH Miao, T Tang, YX Zhang… - International journal of …, 2003 - Wiley Online Library
… by which salvicine kills MDR cells. Our results showed that salvicine induced apoptosis in MDR K562/A02 and the parental cell line to a similar level. Treatment with salvicine for 24 hr …
Number of citations: 93 onlinelibrary.wiley.com
CX Hu, ZL Zuo, B Xiong, JG Ma, MY Geng, LP Lin… - Molecular …, 2006 - ASPET
… To elucidate the distinct antitumor properties of salvicine and obtain valuable structural information of salvicine-topo II interactions, we characterized the effects of salvicine on human …
Number of citations: 73 molpharm.aspetjournals.org
C Qing, C Jiang, JS Zhang, J Ding - Anti-Cancer Drugs, 2001 - journals.lww.com
… of salvicine is associated with its ability to induce apoptosis. Our results show that salvicine is … The results of this study strongly suggest that the antitumor effect of salvicine is associated …
Number of citations: 56 journals.lww.com
Y Cai, J Lu, Z Miao, L Lin, J Ding - Cancer Biology & Therapy, 2007 - Taylor & Francis
… In this study, we showed that salvicine induced equal ROS … of salvicine, which also could be attenuated by the H2O2‑specific scavenger catalase. Moreover, NAC abrogated salvicine‑…
Number of citations: 63 www.tandfonline.com
JS Zhang, J Ding, QM Tang, M Li, M Zhao, LJ Lu… - Bioorganic & medicinal …, 1999 - Elsevier
… Abstract: A novel diterpenequinone named salvicine (4), … salvicine (4) will be a promising compound to be developed as a new anticancer drug. The preclinical studies of salvicine …
Number of citations: 84 www.sciencedirect.com
J Zhou, Y Chen, JY Lang, JJ Lu, J Ding - Molecular Cancer Research, 2008 - AACR
… of salvicine was investigated by exploring the effect of salvicine on integrin-mediated cell adhesion. Salvicine … inhibited by salvicine, leading to a rounded cell morphology. Furthermore, …
Number of citations: 47 aacrjournals.org
C Qing, JS Zhang, J Ding - Zhongguo yao li xue bao= Acta …, 1999 - europepmc.org
… to salvicine for 72 h, in comparison with reference drugs vincristine (VCR) and etoposide (VP-16), salvicine … For 12 solid tumor cell lines, salvicine exhibited cytotoxic activities and was …
Number of citations: 54 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.